molecular formula C8H14O5 B8800247 dimethyl 2-(methoxymethyl)succinate CAS No. 25306-99-4

dimethyl 2-(methoxymethyl)succinate

Cat. No.: B8800247
CAS No.: 25306-99-4
M. Wt: 190.19 g/mol
InChI Key: HYPQWVMAJDZMLL-UHFFFAOYSA-N
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Description

dimethyl 2-(methoxymethyl)succinate is an organic compound with the molecular formula C8H14O5. It is a derivative of succinic acid, where two of the hydrogen atoms are replaced by methoxymethyl groups. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

dimethyl 2-(methoxymethyl)succinate can be synthesized through the esterification of succinic acid. The process involves reacting succinic acid with methanol in the presence of a catalyst, typically sulfuric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods often involve the use of reactive distillation and a tubular reactor followed by separation of components from the reaction mixture . Another method involves esterifying dimethyl succinate and then synthesizing dimethyl (methoxymethyl)succinate by cooling the reaction mixture, adding methanol, and separating the product under pressure .

Chemical Reactions Analysis

dimethyl 2-(methoxymethyl)succinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxymethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

dimethyl 2-(methoxymethyl)succinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (methoxymethyl)succinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of succinic acid and methanol. These products can then participate in various metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

dimethyl 2-(methoxymethyl)succinate can be compared with other similar compounds such as:

This compound is unique due to the presence of the methoxymethyl group, which imparts different reactivity and properties compared to other succinate esters.

Properties

CAS No.

25306-99-4

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

dimethyl 2-(methoxymethyl)butanedioate

InChI

InChI=1S/C8H14O5/c1-11-5-6(8(10)13-3)4-7(9)12-2/h6H,4-5H2,1-3H3

InChI Key

HYPQWVMAJDZMLL-UHFFFAOYSA-N

Canonical SMILES

COCC(CC(=O)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

200 g of dimethyl itaconate are dissolved, together with 5.9 g of sodium methoxide, in 650 ml of methanol and the solution is left to stand for four days. The solution is then acidified with acetic acid and fractionally distilled. 240 g (83.4% of the theoretical yield) of dimethyl 2-methoxymethylsuccinate are obtained, at a boiling range of from 109° to 112° C. After the ester has been hydrolyzed with 2N HCl, the free acid is obtained in a yield of 80.3% of the theoretical yield.
Quantity
200 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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